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Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion

channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X4 receptors are non-

selective cation channels, permitting the influx of Na+, K+, and Ca2+ upon activation.[3] These

receptors are implicated in a variety of physiological and pathophysiological processes,

including chronic pain, inflammation, and cardiovascular regulation, making them a key target

for drug discovery.[1][3][4]

These application notes provide detailed protocols for the characterization of NP-1815-PX and

other P2X4 receptor modulators using electrophysiological techniques. The information is

intended to guide researchers in designing and executing experiments to investigate the effects

of NP-1815-PX on P2X4 receptor function.

Data Presentation: Quantitative Analysis of P2X4
Receptor Modulators
The following tables summarize the potency of the endogenous agonist ATP and various P2X4

receptor antagonists, including NP-1815-PX. This data is crucial for experimental design, such

as determining appropriate compound concentrations.

Table 1: Potency of ATP on P2X4 Receptors
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Species EC50 (µM) Notes

Human 0.747 ± 0.180 [5]

Mouse 0.565 ± 0.085 [5]

Rat ~7 [6]

EC50 values represent the concentration of ATP required to elicit a half-maximal response.

Table 2: Comparative Potency of P2X4 Receptor Antagonists

Antagonist Species IC50 Notes

NP-1815-PX Human 0.26 µM

A novel selective

P2X4 receptor

antagonist.[1]

5-BDBD Human 1.0 µM

A selective

competitive

antagonist.[5][6]

BX-430 Human 0.426 ± 0.162 µM
Selective for human

over mouse P2X4.[5]

PSB-12062 Human 248 ± 41 nM

N-substituted

phenoxazine

derivative.[5]

TNP-ATP Human 17 ± 5 µM
Broad-spectrum P2X

antagonist.[5]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the ATP-

induced response.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for
Characterizing NP-1815-PX
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This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the

inhibitory effect of NP-1815-PX on P2X4 receptor currents. This technique is the gold standard

for characterizing ion channel modulators, providing a direct measure of ion channel activity.[1]

[7]

1. Cell Preparation:

Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the

P2X4 receptor of the desired species (human, rat, or mouse) on glass coverslips.[1][6]

2. Solutions:

Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄,

26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen

(95% O₂ / 5% CO₂) for at least 15 minutes before use.[6][8]

Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and

40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Filter through a 0.2

µm filter.[6]

3. Pipette Preparation:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled

with ICS.[6][9]

4. Recording Procedure:

Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse

with ECS at a rate of 1.5-2 mL/min.[6]

Fill a patch pipette with ICS and approach a cell under visual guidance while applying slight

positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a high-resistance

(>1 GΩ) seal.
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Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell

configuration.[6]

Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[6]

Allow the cell to stabilize for a few minutes.

5. Compound Application and Data Acquisition:

Apply ATP (at a concentration around the EC80, e.g., 1.5 µM for human P2X4) using a fast-

perfusion system to elicit an inward current.[5][6]

To test the effect of NP-1815-PX, pre-incubate the cell with the desired concentration of NP-
1815-PX for a set period (e.g., 2 minutes) before co-applying it with ATP.[10]

Record the current responses using a patch-clamp amplifier and appropriate data acquisition

software.

Wash out the antagonist to observe the reversibility of the inhibition.

6. Data Analysis:

Measure the peak amplitude of the ATP-induced current in the absence and presence of

different concentrations of NP-1815-PX.

Calculate the percentage of inhibition for each concentration.

Fit the concentration-response data to a logistical equation to determine the IC50 value of

NP-1815-PX.

Visualizations: Signaling Pathways and
Experimental Workflow
P2X4 Receptor Signaling in Microglia
Activation of P2X4 receptors on microglia by ATP leads to a calcium influx, which in turn

activates the p38 MAPK signaling pathway. This cascade results in the synthesis and release

of Brain-Derived Neurotrophic Factor (BDNF), a key mediator in neuropathic pain.[4]
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P2X4 signaling in microglia.

P2X4 Receptor Signaling in Cardiac Myocytes
In cardiac myocytes, P2X4 receptor activation leads to localized calcium influx, which can

activate endothelial nitric oxide synthase (eNOS). This pathway may play a cardioprotective

role. Additionally, the influx of Na+ through P2X4 can modulate the activity of the Na+/Ca2+

exchanger (NCX), influencing cardiac chronotropy and inotropy.[3][7][11]
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P2X4 signaling in cardiac myocytes.

Experimental Workflow for P2X4 Antagonist
Characterization
The following diagram outlines a typical workflow for the discovery and validation of a new

P2X4 antagonist like NP-1815-PX.
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Workflow for P2X4 antagonist validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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